tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate
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Overview
Description
Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the tert-butyl group, chlorosulfonyl group, and carboxylate moiety in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced by reacting the indole derivative with chlorosulfonic acid under controlled conditions.
Esterification: The carboxylate moiety can be introduced through esterification reactions, where the indole derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The indole core can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or alcohols, typically under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Oxidized Indole Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.
Chemical Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Industrial Chemistry: It is employed in the production of specialty chemicals and advanced intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the chlorosulfonyl group allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(sulfonyl)-1H-indole-1-carboxylate: Lacks the chlorine atom in the sulfonyl group.
Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-acetate: Has an acetate group instead of a carboxylate group.
Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxamide: Has a carboxamide group instead of a carboxylate group.
Uniqueness
Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of various derivatives through substitution reactions. Its combination of functional groups makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.
Properties
CAS No. |
2680536-87-0 |
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Molecular Formula |
C13H14ClNO4S |
Molecular Weight |
315.8 |
Purity |
95 |
Origin of Product |
United States |
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